
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since undergone numerous preclinical and clinical trials to evaluate its efficacy and safety.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide activates the immune system by inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). These cytokines then activate immune cells, such as macrophages and natural killer cells, to attack tumor cells. (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also targets the tumor vasculature by inducing the breakdown of tumor blood vessels, leading to decreased blood flow to the tumor and subsequent tumor cell death.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the production of cytokines, specifically TNF-α, IL-6, and IFN-α, as well as activate immune cells, such as macrophages and natural killer cells. (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also induces the breakdown of tumor blood vessels, leading to decreased blood flow to the tumor and subsequent tumor cell death. Additionally, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to have antiangiogenic effects, inhibiting the growth of new blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has several advantages for lab experiments, including its ability to induce tumor cell death and enhance the efficacy of radiation therapy and chemotherapy. However, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also has limitations, such as its potential toxicity and the need for further research to determine its optimal dosing and administration.
Direcciones Futuras
For (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide research include further preclinical and clinical trials to evaluate its efficacy and safety in cancer treatment, as well as studies to determine its optimal dosing and administration. Additionally, research is needed to investigate the potential use of (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide in combination with other cancer therapies and to identify biomarkers that can predict response to (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide treatment.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide can be synthesized by reacting 3-aminocrotonic acid with dimethylformamide dimethyl acetal, followed by reaction with methyl isocyanate and cyclization with phosgene. The final product is purified through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been studied for its potential use in cancer treatment due to its ability to activate the immune system and induce tumor cell death. It has been shown to have antitumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. Additionally, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical models.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-15(2)10-6-8-12(17)16(3)11-7-4-5-9-14-13(11)18/h6,8,11H,4-5,7,9-10H2,1-3H3,(H,14,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJGEZBWORKIOW-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(C)C1CCCCNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(C)C1CCCCNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloropyridin-4-yl)formamido]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2933781.png)
![2-[[5-Bromo-3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2933782.png)
![6-[2-(2-Methoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2933785.png)
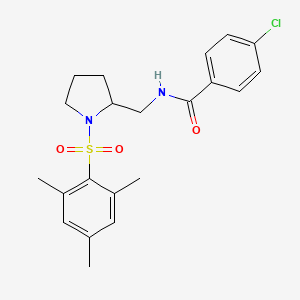
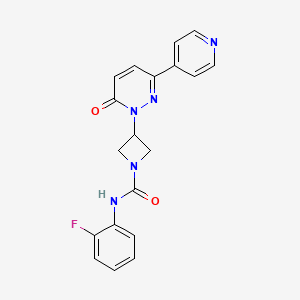
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933788.png)
![6-ethyl 3-methyl 2-(2-((4-methoxyphenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2933789.png)
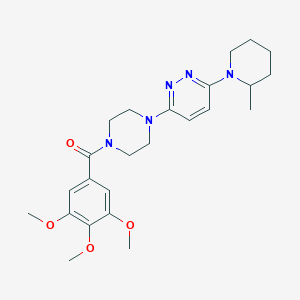
![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933793.png)

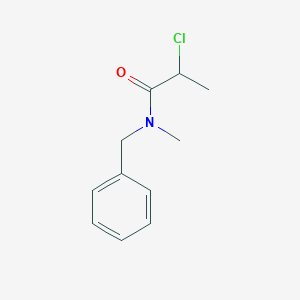
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2933799.png)
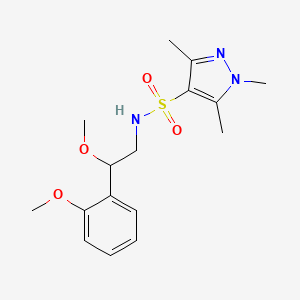
![2-[(2-chloroacetyl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B2933803.png)